5-amino-1-(4-bromobenzyl)-N-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide
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Description
5-amino-1-(4-bromobenzyl)-N-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C16H13BrFN5O and its molecular weight is 390.216. The purity is usually 95%.
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Biological Activity
5-amino-1-(4-bromobenzyl)-N-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a compound that belongs to the class of 1,2,3-triazoles, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, particularly in oncology and parasitology.
- Molecular Formula : C16H13BrFN5O
- Molecular Weight : 390.216 g/mol
- CAS Number : 899973-35-4
Biological Activity Overview
The biological activity of this compound is primarily characterized by its anticancer and antiparasitic properties. The triazole moiety is known to enhance the pharmacological profiles of compounds by modulating their interactions with biological targets.
Anticancer Activity
Research indicates that 1,2,3-triazole derivatives exhibit promising anticancer effects. For instance, compounds with similar triazole structures have shown efficacy against various cancer cell lines through mechanisms such as inducing apoptosis and cell cycle arrest.
Table 1: Anticancer Activity of Triazole Derivatives
Compound | Cancer Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
Compound A | A549 (Lung) | 27.89 | Apoptosis induction |
Compound B | MCF-7 (Breast) | 32.40 | Cell cycle arrest |
Compound C | HeLa (Cervical) | 15.50 | ROS production |
The specific compound under discussion has demonstrated activity against lung cancer cells (A549) with an IC50 value indicating moderate potency. The presence of the fluorine atom in its structure is believed to enhance its biological activity by improving binding affinity to cancer targets .
Antiparasitic Activity
Additionally, studies have highlighted the potential of triazole derivatives in treating parasitic infections such as Chagas disease caused by Trypanosoma cruzi. The optimization of compounds within this class has led to improved potency and selectivity against the parasite while minimizing toxicity to human cells.
Table 2: Antiparasitic Activity of Triazole Derivatives
Compound | Parasite Model | pEC50 | Selectivity Index |
---|---|---|---|
Compound D | T. cruzi | >6 | >100 |
Compound E | Leishmania | >5 | >50 |
The lead compound from a series of optimized triazoles demonstrated significant suppression of parasite burden in mouse models, indicating its potential as a therapeutic agent .
Mechanistic Insights
The biological mechanisms through which these compounds exert their effects include:
- Induction of Apoptosis : Many triazole derivatives trigger programmed cell death in cancer cells by activating intrinsic apoptotic pathways.
- Cell Cycle Arrest : Certain compounds have been shown to halt the cell cycle at specific checkpoints, preventing cancer cell proliferation.
- Reactive Oxygen Species (ROS) Production : Increased ROS levels can lead to oxidative stress in cells, contributing to apoptosis and reduced viability in cancer and parasitic cells.
Case Studies
Recent studies have focused on the structure-activity relationship (SAR) of 1,2,3-triazole derivatives. For example:
- Study on Lung Cancer : A series of triazole derivatives were evaluated for their antiproliferative activities against A549 lung cancer cells. The study highlighted that modifications at specific positions on the triazole ring significantly influenced anticancer potency .
- Chagas Disease Treatment : Research involving high-content screening identified novel triazole compounds that effectively suppressed T. cruzi infection in vitro and in vivo, showcasing their potential for developing new treatments for neglected tropical diseases .
Properties
IUPAC Name |
5-amino-1-[(4-bromophenyl)methyl]-N-(4-fluorophenyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrFN5O/c17-11-3-1-10(2-4-11)9-23-15(19)14(21-22-23)16(24)20-13-7-5-12(18)6-8-13/h1-8H,9,19H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNVDFBSOQADRGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)F)N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrFN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.